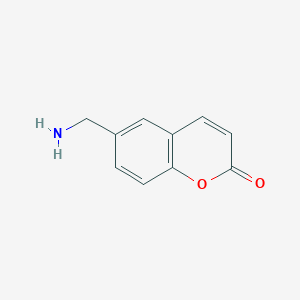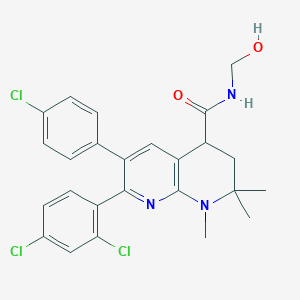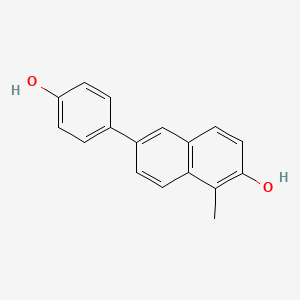
6-(4-Hydroxy-phenyl)-1-methyl-naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Hydroxy-phenyl)-1-methyl-naphthalen-2-ol is an organic compound that belongs to the class of phenyl naphthalenes This compound is characterized by the presence of a hydroxyl group attached to the phenyl ring and a methyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxy-phenyl)-1-methyl-naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used cross-coupling reaction in organic chemistry. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxy-phenyl)-1-methyl-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-(4-Hydroxy-phenyl)-1-methyl-naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects against cancer cell lines.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxy-phenyl)-1-methyl-naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by promoting the expression of pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Additionally, it may exert its effects through the modulation of signaling pathways such as the MAP kinase pathway .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and exhibit various biological activities.
Phenolic Antioxidants: Compounds like 4-hydroxyphenylacetic acid and 4-hydroxyphenylpyruvic acid have similar structural features and antioxidant properties.
Uniqueness
6-(4-Hydroxy-phenyl)-1-methyl-naphthalen-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group on the phenyl ring and a methyl group on the naphthalene ring contributes to its versatility in various applications.
Properties
Molecular Formula |
C17H14O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)-1-methylnaphthalen-2-ol |
InChI |
InChI=1S/C17H14O2/c1-11-16-8-4-13(10-14(16)5-9-17(11)19)12-2-6-15(18)7-3-12/h2-10,18-19H,1H3 |
InChI Key |
FGIUXCLAHODWKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC(=C2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


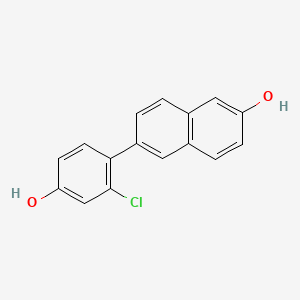
![6-(3-Aza-bicyclo[3.1.0]hexan-1-yl)quinoline](/img/structure/B10844942.png)
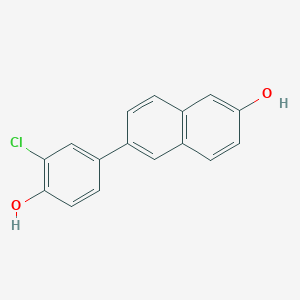
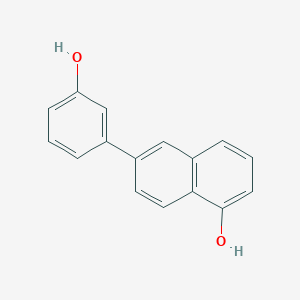
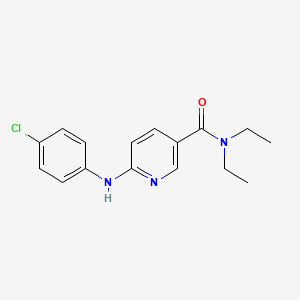
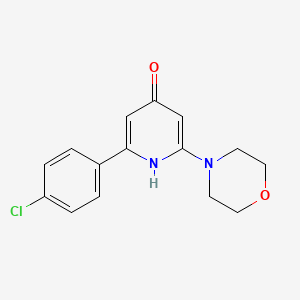
![4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid](/img/structure/B10844989.png)
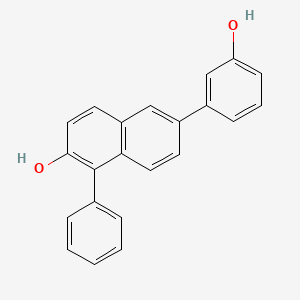
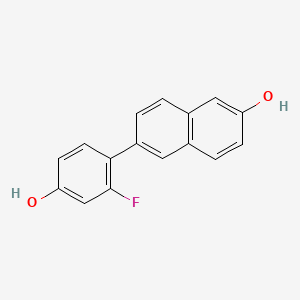
![6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridine-4-carboxamide (enantiomeric mix)](/img/structure/B10845000.png)
![6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-YL)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridine-4-carboxamide (enantiomeric mix)](/img/structure/B10845001.png)
